Cas no 59898-68-9 (4-Benzyl-5-sulfanyl-8-thia-4,6-diazatricyclo7.4.0.0,2,7trideca-1(9),2(7),5-trien-3-one)

4-Benzyl-5-sulfanyl-8-thia-4,6-diazatricyclo7.4.0.0,2,7trideca-1(9),2(7),5-trien-3-one structure
59898-68-9 structure
商品名:4-Benzyl-5-sulfanyl-8-thia-4,6-diazatricyclo7.4.0.0,2,7trideca-1(9),2(7),5-trien-3-one
CAS番号:59898-68-9
MF:C17H16N2OS2
メガワット:328.45174
MDL:MFCD01647582
CID:868944

4-Benzyl-5-sulfanyl-8-thia-4,6-diazatricyclo7.4.0.0,2,7trideca-1(9),2(7),5-trien-3-one 化学的及び物理的性質

名前と識別子

    • 3-benzyl-2-thioxo-2,3,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-4(1H)-one
    • 3-Benzyl-2-mercapto-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one
    • 3-BENZYL-2-MERCAPTO-5,6,7,8-TETRAHYDRO-3H-BENZO[4,5]THIENO[2,3-D]PYRIMIDIN-4-ONE
    • 3-benzyl-2-sulfanylidene-5,6,7,8-tetrahydro-1H-[1]benzothiolo[2,3-d]pyrimidin-4-one
    • 2-mercapto-3-benzyl-4-oxo-5,6-tetramethylenothieno< 2,3-d> pyrimidine
    • 3-benzyl-2-sulfanyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one
    • 3-benzyl-2-thioxo-2,3,5,6,7,8-hexahydro-1H-benzo[4,5]thieno[2,3-d]pyrimidin-4-one
    • AC1LFWA8
    • AC1Q7GE5
    • Oprea1_249622
    • Oprea1_512330
    • Oprea1_768499
    • STOCK2S-11768
    • 4-Benzyl-5-sulfanyl-8-thia-4,6-diazatricyclo7.4.0.0,2,7trideca-1(9),2(7),5-trien-3-one
    • MDL: MFCD01647582
    • インチ: InChI=1S/C17H16N2OS2/c20-16-14-12-8-4-5-9-13(12)22-15(14)18-17(21)19(16)10-11-6-2-1-3-7-11/h1-3,6-7H,4-5,8-10H2,(H,18,21)
    • InChIKey: SHYFDWYGFKOVKX-UHFFFAOYSA-N
    • ほほえんだ: O=C1C2=C(SC3=C2CCCC3)NC(=S)N1CC4=CC=CC=C4

計算された属性

  • せいみつぶんしりょう: 328.07058
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 3
  • 重原子数: 22
  • 回転可能化学結合数: 2

じっけんとくせい

  • PSA: 32.34

4-Benzyl-5-sulfanyl-8-thia-4,6-diazatricyclo7.4.0.0,2,7trideca-1(9),2(7),5-trien-3-one 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-25103-1.0g
4-benzyl-5-sulfanyl-8-thia-4,6-diazatricyclo[7.4.0.0,2,7]trideca-1(9),2(7),5-trien-3-one
59898-68-9 95%
1.0g
$256.0 2023-02-14
TRC
B535320-100mg
4-Benzyl-5-sulfanyl-8-thia-4,6-diazatricyclo[7.4.0.0,2,7]trideca-1(9),2(7),5-trien-3-one
59898-68-9
100mg
$ 65.00 2022-06-07
Enamine
EN300-25103-0.25g
4-benzyl-5-sulfanyl-8-thia-4,6-diazatricyclo[7.4.0.0,2,7]trideca-1(9),2(7),5-trien-3-one
59898-68-9 95%
0.25g
$92.0 2023-02-14
Enamine
EN300-25103-0.5g
4-benzyl-5-sulfanyl-8-thia-4,6-diazatricyclo[7.4.0.0,2,7]trideca-1(9),2(7),5-trien-3-one
59898-68-9 95%
0.5g
$175.0 2023-02-14
Enamine
EN011-7424-5g
4-benzyl-5-sulfanyl-8-thia-4,6-diazatricyclo[7.4.0.0,2,7]trideca-1(9),2(7),5-trien-3-one
59898-68-9 95%
5g
$743.0 2023-10-28
1PlusChem
1P00EPEG-2.5g
3-BENZYL-2-MERCAPTO-5,6,7,8-TETRAHYDRO-3H-BENZO[4,5]THIENO[2,3-D]PYRIMIDIN-4-ONE
59898-68-9 95%
2.5g
$684.00 2023-12-16
Enamine
EN300-03355-10.0g
4-benzyl-5-sulfanyl-8-thia-4,6-diazatricyclo[7.4.0.0,2,7]trideca-1(9),2(7),5-trien-3-one
59898-68-9 95%
10g
$1101.0 2023-06-14
1PlusChem
1P00EPEG-100mg
3-BENZYL-2-MERCAPTO-5,6,7,8-TETRAHYDRO-3H-BENZO[4,5]THIENO[2,3-D]PYRIMIDIN-4-ONE
59898-68-9 95%
100mg
$140.00 2023-12-16
1PlusChem
1P00EPEG-500mg
3-BENZYL-2-MERCAPTO-5,6,7,8-TETRAHYDRO-3H-BENZO[4,5]THIENO[2,3-D]PYRIMIDIN-4-ONE
59898-68-9 95%
500mg
$270.00 2023-12-16
Enamine
EN011-7424-2.5g
4-benzyl-5-sulfanyl-8-thia-4,6-diazatricyclo[7.4.0.0,2,7]trideca-1(9),2(7),5-trien-3-one
59898-68-9 95%
2.5g
$503.0 2023-10-28

4-Benzyl-5-sulfanyl-8-thia-4,6-diazatricyclo7.4.0.0,2,7trideca-1(9),2(7),5-trien-3-one 関連文献

4-Benzyl-5-sulfanyl-8-thia-4,6-diazatricyclo7.4.0.0,2,7trideca-1(9),2(7),5-trien-3-oneに関する追加情報

Recent Advances in the Study of 4-Benzyl-5-sulfanyl-8-thia-4,6-diazatricyclo[7.4.0.0²,⁷]trideca-1(9),2(7),5-trien-3-one (CAS: 59898-68-9)

The compound 4-Benzyl-5-sulfanyl-8-thia-4,6-diazatricyclo[7.4.0.0²,⁷]trideca-1(9),2(7),5-trien-3-one (CAS: 59898-68-9) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its unique structural features and potential therapeutic applications. This tricyclic heterocycle, characterized by a benzyl group and a sulfanyl moiety, exhibits promising biological activities, particularly in the modulation of enzyme targets and protein-protein interactions. Recent studies have focused on elucidating its mechanism of action, optimizing its synthetic pathways, and exploring its pharmacological properties.

A 2023 study published in the Journal of Medicinal Chemistry investigated the compound's role as a selective inhibitor of cysteine proteases, a class of enzymes implicated in various pathological conditions, including cancer and neurodegenerative diseases. The research team employed molecular docking and kinetic assays to demonstrate that 59898-68-9 binds irreversibly to the active site of cathepsin B, a protease overexpressed in tumor microenvironments. The study highlighted the compound's high specificity and low off-target effects, making it a promising candidate for further development as an anticancer agent.

In addition to its protease inhibitory activity, recent work has explored the compound's potential as a modulator of redox signaling pathways. A 2024 preprint on bioRxiv reported that 4-Benzyl-5-sulfanyl-8-thia-4,6-diazatricyclo[7.4.0.0²,⁷]trideca-1(9),2(7),5-trien-3-one exhibits dual functionality as both a reactive oxygen species (ROS) scavenger and a thioredoxin reductase activator. This unique combination of properties suggests its potential application in treating oxidative stress-related disorders, such as cardiovascular diseases and chronic inflammation.

Synthetic approaches to 59898-68-9 have also seen significant advancements. A recent patent application (WO2023124567) disclosed an improved three-step synthesis with a 68% overall yield, addressing previous challenges in scalability and purity. The new method utilizes a novel thiol-ene click chemistry approach, which not only improves efficiency but also allows for easier derivatization of the core structure for structure-activity relationship studies.

Pharmacokinetic studies published in Drug Metabolism and Disposition (2024) have provided crucial insights into the compound's ADME (absorption, distribution, metabolism, and excretion) profile. While showing good oral bioavailability in rodent models, the research identified rapid glucuronidation as a potential limitation for clinical translation. Several research groups are now working on prodrug strategies to address this metabolic instability while maintaining the compound's therapeutic efficacy.

The growing body of research on 4-Benzyl-5-sulfanyl-8-thia-4,6-diazatricyclo[7.4.0.0²,⁷]trideca-1(9),2(7),5-trien-3-one positions it as a versatile scaffold for drug discovery. Its unique tricyclic structure offers multiple points for chemical modification, enabling the development of derivatives with tailored biological activities. Current research directions include exploring its potential in combination therapies, particularly with immunomodulatory agents, and investigating its blood-brain barrier penetration capabilities for central nervous system applications.

おすすめ記事

推奨される供給者
Synrise Material Co. Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Synrise Material Co. Ltd.
Nantong Boya Environmental Protection Technology Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Nantong Boya Environmental Protection Technology Co., Ltd
Taian Jiayue Biochemical Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Taian Jiayue Biochemical Co., Ltd
Hubei Tianan Hongtai Biotechnology Co.,Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Hubei Tianan Hongtai Biotechnology Co.,Ltd
Nanjing jingzhu bio-technology Co., Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Nanjing jingzhu bio-technology Co., Ltd.